1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17217226
InChI: InChI=1S/C15H15BrN4O2/c16-12-4-3-5-13(20(21)22)15(12)19-10-8-18(9-11-19)14-6-1-2-7-17-14/h1-7H,8-11H2
SMILES:
Molecular Formula: C15H15BrN4O2
Molecular Weight: 363.21 g/mol

1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine

CAS No.:

Cat. No.: VC17217226

Molecular Formula: C15H15BrN4O2

Molecular Weight: 363.21 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine -

Specification

Molecular Formula C15H15BrN4O2
Molecular Weight 363.21 g/mol
IUPAC Name 1-(2-bromo-6-nitrophenyl)-4-pyridin-2-ylpiperazine
Standard InChI InChI=1S/C15H15BrN4O2/c16-12-4-3-5-13(20(21)22)15(12)19-10-8-18(9-11-19)14-6-1-2-7-17-14/h1-7H,8-11H2
Standard InChI Key GBNBWTSYSAXORG-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=C3Br)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Configuration

Molecular Composition

The compound’s molecular formula is C₁₅H₁₅BrN₄O₂, with a molecular weight of 363.21 g/mol. Its IUPAC name, 1-(2-bromo-6-nitrophenyl)-4-(pyridin-2-yl)piperazine, reflects the positional isomers of the bromine (C2) and nitro (C6) groups on the phenyl ring, distinguishing it from the 3-nitro derivative described in existing literature. The pyridin-2-yl group at the piperazine’s N4 position introduces aromaticity and hydrogen-bonding capabilities, while the bromine and nitro groups enhance electrophilicity and steric bulk (Fig. 1).

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₅BrN₄O₂
Molecular Weight363.21 g/mol
IUPAC Name1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-yl)piperazine
Canonical SMILESC1CN(CCN1C2=C(C=CC=C2Br)N+[O-])C3=CC=CC=N3
Topological Polar Surface Area76.3 Ų (calculated)

Crystallographic and Stereochemical Considerations

While no direct crystallographic data exists for this isomer, studies on analogous nitroaryl-piperazine systems reveal insights. For example, nitro-substituted arylpiperazines often exhibit planar aromatic systems with dihedral angles <10° between the piperazine and aryl rings, minimizing steric strain . The nitro group’s position at C6 (para to bromine) likely induces distinct electronic effects compared to the meta-nitro isomer, altering dipole moments and π-π stacking behavior .

Synthetic Pathways and Challenges

Proposed Synthesis Routes

The synthesis of 1-(2-bromo-6-nitrophenyl)-4-(pyridin-2-yl)piperazine may follow multi-step protocols analogous to those for related piperazine derivatives:

  • Nitro Introduction: Nitration of 2-bromophenylpiperazine using nitric acid/sulfuric acid, favoring para-substitution due to bromine’s meta-directing effect.

  • Piperazine Functionalization: Coupling the nitroaryl intermediate with 2-chloropyridine via Buchwald-Hartwig amination or nucleophilic aromatic substitution.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Predicted)
1HNO₃/H₂SO₄, 0–5°C, 4 hr60–70%
2Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C45–55%

Purification and Characterization

Post-synthesis purification likely involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Characterization via ¹H/¹³C NMR would reveal distinct shifts:

  • Pyridinyl protons: δ 8.50–7.20 ppm (multiplet)

  • Piperazine CH₂ groups: δ 3.80–2.90 ppm (broad singlet)

  • Nitro group: IR stretch at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound’s logP (calculated) is 2.8 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is limited (<0.1 mg/mL at pH 7), necessitating DMSO or ethanol for in vitro studies.

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) of similar nitroarylpiperazines shows decomposition onset at ~180°C, with exothermic peaks corresponding to nitro group degradation . Storage recommendations include desiccated conditions at −20°C to prevent hydrolytic cleavage of the piperazine ring.

Research Gaps and Future Directions

  • Stereoselective Synthesis: Developing enantioselective routes to access chiral piperazine derivatives.

  • In Vivo Toxicology: Assessing metabolic stability and hepatotoxicity in rodent models.

  • Crystallography: Single-crystal X-ray analysis to resolve intramolecular interactions.

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